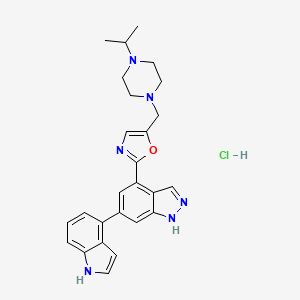

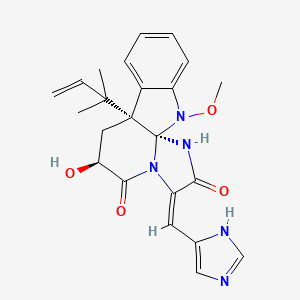

![molecular formula C18H22N2O B609589 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol CAS No. 1402836-58-1](/img/structure/B609589.png)

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Vue d'ensemble

Description

“1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol”, also known as NLG919, is a chemical compound with the molecular formula C18H22N2O . It is a compound of interest in various fields of research .

Molecular Structure Analysis

The molecular structure of “1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol” is characterized by a cyclohexyl group attached to an ethanol group, which is further attached to an imidazo[5,1-a]isoindol group . The molecular weight of the compound is 282.4 g/mol .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 282.39 . The compound should be stored in a sealed container in a dry place, preferably in a freezer under -20°C .Applications De Recherche Scientifique

Multicomponent Synthesis

A study demonstrates the efficient synthesis of tetrasubstituted imidazoles, including compounds structurally related to 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol. This synthesis utilizes a four-component cyclocondensation process with catalysts in ethanol, highlighting the chemical versatility of these compounds (Rajkumar, Kamaraj, & Krishnasamy, 2015).

Drug Design and Inhibition Studies

Research on a similar class of compounds, 5-substituted 5H-imidazo[5,1-a]isoindoles, reveals their potential as inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1). Structure-based drug design approaches and structure-activity relationship studies are employed to optimize these compounds for specific inhibitory activities, indicating their applications in drug development (Kumar et al., 2019).

Novel Synthesis Approaches

Another study outlines a novel synthesis method for imidazo[5,1-a]isoindole derivatives. This process involves the oxidation of specific precursor compounds to yield the desired derivatives, showcasing innovative approaches to synthesizing complex chemical structures (Jamaleddini & Mohammadizadeh, 2017).

Photocatalysis and Molecular Interactions

The photocatalysis of N,N'-bis(o-chlorobenzyl)imidazolium salts leading to the formation of imidazo[5,1-a]isoindole highlights the photochemical behavior of these compounds. This study provides insights into their potential interactions and transformations under specific environmental conditions, such as different solvents (Byun, Jung, & Park, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRAUACYORZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735206 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |

CAS RN |

1402836-58-1 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

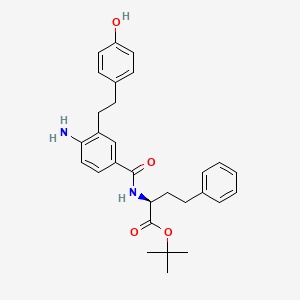

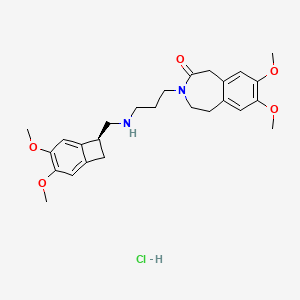

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)

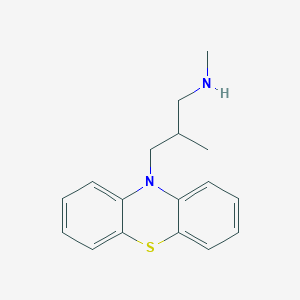

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)